molecular formula C19H18O5 B1516961 C19H18O5

C19H18O5

Cat. No.: B1516961
M. Wt: 326.3 g/mol
InChI Key: OYZXFEYPXDHMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Molecular Formula C19H18O5 in Organic Chemistry Research

The molecular formula this compound specifies the elemental composition of a molecule, indicating the presence of 19 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms. This formula corresponds to a specific molecular weight of approximately 326.34 g/mol . In organic chemistry research, molecular formulas serve as a fundamental piece of information, providing a starting point for determining possible structures (isomers) and understanding the basic composition of a compound. The formula this compound is associated with compounds that can possess varying degrees of unsaturation and different arrangements of functional groups containing oxygen, such as hydroxyls, ethers, ketones, aldehydes, and esters. The exact structural arrangement dictates the compound's specific characteristics and potential applications.

Diversity of Structural Classes Encompassing this compound

The molecular formula this compound is not unique to a single compound but can be shared by numerous structural isomers. These isomers can belong to different classes of organic compounds, including various natural products and synthetic analogues. This structural diversity contributes to the wide range of properties observed among this compound compounds.

Several classes of natural products have been found to possess the molecular formula this compound. These compounds are often isolated from plants, fungi, or microorganisms and exhibit a variety of biological activities.

Benzofurans: Egonol is a natural product with the formula this compound, isolated from Styrax agrestis and Styrax ferrugineus. hmdb.cacontaminantdb.caebi.ac.uk It is classified as a 2-arylbenzofuran flavonoid and a phenylpropanoid containing the 2-phenylbenzofuran (B156813) moiety. hmdb.ca Egonol has also been detected in certain mushrooms. hmdb.ca Another benzofuran (B130515) derivative with this formula is ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate. ontosight.ai

Homoisoflavonoids: Methylophiopogonone B is a homoisoflavonoid with the molecular formula this compound. nih.govebi.ac.ukchemicalbook.comglpbio.com It is a plant metabolite found in Ophiopogon japonicus. nih.govebi.ac.uk Homoisoflavonoids are characterized by a 4H-1-benzopyran-4-one (chromone) core with a benzyl (B1604629) group at the C-3 position. Methylophiopogonone B has hydroxy groups at positions 5 and 7, methyl groups at positions 6 and 8, and a (4-methoxyphenyl)methyl group at position 3. nih.govebi.ac.uk

Flavones: Flavones are a class of flavonoids based on the 2-phenylchromen-4-one backbone. clockss.org While many flavones have different molecular formulas, some substituted flavones can match this compound. Examples include 3,7-diethoxy-5-hydroxyflavone (B1677537), a synthetic compound with this formula. ontosight.ai Another flavone (B191248) with this formula is 5-hydroxy-7,4'-dimethoxy-6,8-dimethylflavone, also known as Eucalyptin, which has been isolated from Myrcia citrifolia. chemicalbook.comhodoodo.com A C-alkylated flavone, 7-(2-hydroxyethyl)-8,2′-dimethoxyflavone, isolated from Rosa rugosa, also has the formula this compound. clockss.org

Anthraquinones: Certain anthraquinone (B42736) derivatives also share the this compound formula. Examples include 1,4,6-trihydroxy-8-pentyl-9,10-anthraquinone, found in Streptomyces species. naturalproducts.net Another is 1,3,6-trihydroxy-8-(3-methylbutyl)anthraquinone (B167134) (R1128C), also reported in Streptomyces. nih.gov Cichorin F, a new anthraquinone isolated from Cichorium intybus, has been identified with the molecular formula this compound and is described as a highly substituted anthraquinone with three methoxy (B1213986) and two aromatic methyl groups. semanticscholar.org

Beyond natural products, the molecular formula this compound is also represented by various synthetic compounds and derivatives. These molecules are often synthesized in laboratories for research purposes, including the exploration of potential pharmacological activities or as intermediates in the synthesis of more complex structures. Examples include 3,7-diethoxy-5-hydroxyflavone ontosight.ai and 2-[2-(2-methoxyethoxy)ethoxy]anthraquinone. europa.eu Other synthetic examples found with this formula include Propiophenone, 4'-hydroxy-3-(o-hydroxyphenyl)-, diacetate guidechem.com, Propanedioic acid, 2-(3-benzoylphenyl)-2-methyl-, 1,3-dimethyl ester guidechem.com, and a screening compound identified as 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one. chemdiv.com

The following table summarizes some structural classes and examples of compounds with the molecular formula this compound:

Structural ClassExample CompoundsOrigin/Type
BenzofuransEgonol, Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylateNatural/Synthetic
HomoisoflavonoidsMethylophiopogonone BNatural
Flavones3,7-Diethoxy-5-hydroxyflavone, Eucalyptin, 7-(2-hydroxyethyl)-8,2′-dimethoxyflavoneSynthetic/Natural
Anthraquinones1,4,6-trihydroxy-8-pentyl-9,10-anthraquinone, 1,3,6-trihydroxy-8-(3-methylbutyl)anthraquinone, Cichorin FNatural
Other SyntheticPropiophenone, 4'-hydroxy-3-(o-hydroxyphenyl)-, diacetate, Propanedioic acid, 2-(3-benzoylphenyl)-2-methyl-, 1,3-dimethyl ester, 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-oneSynthetic

Historical Perspective of Significant this compound Compound Discoveries and Research Trajectories

The history of organic chemistry and drug discovery is closely linked to the study of natural products. nih.govnih.govmdpi.com While a comprehensive historical account specifically focused on all this compound compounds is challenging due to their diverse nature and the formula being shared by many different structures, the discovery and investigation of significant natural products within the structural classes mentioned provide valuable context.

The isolation of pure natural products with therapeutic effects gained prominence in the 19th century. mdpi.com Although specific this compound compounds might not have been among the earliest discoveries like quinine (B1679958) or morphine, research into structural classes such as flavones and anthraquinones has a longer history. Flavonoids, in general, have been recognized for their presence in plants and associated properties. ontosight.ai Anthraquinones, known for their vibrant colors and various biological activities, have also been studied for a considerable time.

The discovery of specific this compound natural products like Egonol from Styrax species contaminantdb.caebi.ac.uk and Methylophiopogonone B from Ophiopogon japonicus nih.govebi.ac.uk reflects the ongoing efforts in the 20th and 21st centuries to isolate and characterize secondary metabolites from diverse biological sources. These discoveries are often driven by traditional medicine knowledge or bioactivity-guided fractionation.

The synthesis of this compound compounds, both as analogues of natural products and as novel chemical entities, represents another significant trajectory. Advances in synthetic organic chemistry have allowed for the preparation of complex molecules with specific structural features, enabling the exploration of structure-activity relationships and the development of compounds with tailored properties. For instance, the synthesis of substituted flavones with the this compound formula highlights the ability to create variations of natural scaffolds. experimentjournal.com

Research trajectories for this compound compounds often involve:

Isolation and structural elucidation of new natural products.

Development of synthetic routes for accessing natural products and their analogues.

Investigation of chemical and physical properties.

Exploration of potential biological activities, such as antioxidant or anti-inflammatory effects, as seen with some flavones. ontosight.aiontosight.ai

The study of this compound compounds continues as researchers explore biodiversity for new natural products and utilize synthetic methodologies to create novel chemical probes and potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

methyl 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate

InChI

InChI=1S/C19H18O5/c1-13-10-15(16(20)11-17(21)19(22)23-2)8-9-18(13)24-12-14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3

InChI Key

OYZXFEYPXDHMER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=CC(=O)C(=O)OC)O)OCC2=CC=CC=C2

Origin of Product

United States

Structural Elucidation and Advanced Characterization of C19h18o5 Compounds

Spectroscopic Methodologies for Structural Determination

The process of elucidating the structure of a complex organic molecule like an isomer of C19H18O5 is akin to solving a molecular puzzle. Spectroscopic techniques provide the crucial pieces of this puzzle by probing the molecule in different ways. Nuclear Magnetic Resonance (NMR) spectroscopy maps the magnetic environments of the atomic nuclei (typically hydrogen and carbon), revealing the connectivity and spatial relationships of atoms. Mass Spectrometry (MS) provides the exact molecular weight and offers clues about the molecule's substructures by analyzing how it fragments. Together, these methods form a powerful combination for definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It is based on the principle that atomic nuclei with a property called "spin" will behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb energy from radio waves at specific frequencies. These frequencies, or "chemical shifts," are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.

One-dimensional (1D) NMR spectra are the foundational experiments in structural analysis. The ¹H NMR spectrum provides information about the types and number of hydrogen atoms, while the ¹³C NMR spectrum reveals the same for carbon atoms.

For a this compound isomer such as Egonol , the ¹H NMR spectrum displays distinct signals for each unique proton in the molecule. Key features include the chemical shift (δ), which indicates the proton's electronic environment; the integration, which is proportional to the number of protons generating the signal; and the multiplicity (e.g., singlet, doublet, triplet), which reveals the number of neighboring protons.

The ¹³C NMR spectrum of Egonol complements the proton data by showing a signal for each unique carbon atom. This is particularly useful for identifying non-protonated (quaternary) carbons, which are invisible in the ¹H NMR spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

The detailed 1D NMR data for Egonol, typically recorded in a solvent like deuterochloroform (CDCl₃), are summarized below.

Table 1: ¹H NMR Data for Egonol (400 MHz, CDCl₃)

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3" 3.71 t 6.4 2H
H-2" 1.95 m - 2H
H-1" 2.81 t 7.6 2H
H-4 7.08 d 1.2 1H
H-6 6.91 d 1.2 1H
H-3 6.89 s - 1H
OCH₃ 4.08 s - 3H
O-CH₂-O 6.02 s - 2H
H-2' 7.39 d 1.8 1H
H-5' 6.92 d 8.1 1H
H-6' 7.33 dd 8.1, 1.8 1H

Table 2: ¹³C NMR Data for Egonol (100 MHz, CDCl₃)

Carbon Position Chemical Shift (δ, ppm) Carbon Type
C-2 155.8 C
C-3 99.9 CH
C-3a 150.2 C
C-4 109.8 CH
C-5 129.5 C
C-6 115.9 CH
C-7 145.1 C
C-7a 121.8 C
C-1' 124.9 C
C-2' 106.1 CH
C-3' 148.5 C
C-4' 148.1 C
C-5' 108.7 CH
C-6' 119.9 CH
C-1" 32.4 CH₂
C-2" 31.7 CH₂
C-3" 62.1 CH₂
OCH₃ 56.4 CH₃

While 1D NMR provides a list of ingredients, two-dimensional (2D) NMR experiments reveal how they are connected. These techniques spread the NMR information across two frequency axes, resolving overlapping signals and showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Egonol, COSY spectra would show a correlation between the protons of the 3-hydroxypropyl side chain (H-1", H-2", and H-3"), confirming their connectivity. It would also show correlations between adjacent aromatic protons, such as H-5' and H-6'.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for definitively assigning carbon resonances based on their known proton assignments. For example, the proton signal at δ 4.08 ppm would show a cross-peak with the carbon signal at δ 56.4 ppm, assigning them as the methoxy (B1213986) group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for assembling the complete molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly vital for connecting fragments of the molecule across quaternary (non-protonated) carbons. In Egonol, key HMBC correlations would link the methoxy protons (δ 4.08) to the C-7 carbon (δ 145.1) and the furan (B31954) proton H-3 (δ 6.89) to carbons C-2, C-3a, and C-7a, thus piecing together the core benzofuran (B130515) structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the stereochemistry and 3D conformation of a molecule. For instance, a NOESY correlation between the methoxy protons and the aromatic proton at H-6 would provide evidence for their spatial proximity.

Table 3: Key 2D NMR Correlations for Egonol

Experiment Key Correlations Information Deduced
COSY H-1" ↔ H-2"; H-2" ↔ H-3" Confirms the -CH₂-CH₂-CH₂-OH spin system.
H-5' ↔ H-6' Confirms adjacency on the benzodioxole ring.
HSQC δH 3.71 ↔ δC 62.1 Assigns C-3"
δH 6.89 ↔ δC 99.9 Assigns C-3
δH 4.08 ↔ δC 56.4 Assigns the methoxy group (OCH₃)
HMBC H-1" (δ 2.81) → C-4, C-5, C-6 Connects the propyl side chain to the benzofuran ring at C-5.
H-3 (δ 6.89) → C-2, C-1', C-2', C-6' Connects the benzofuran ring to the benzodioxole ring.
OCH₃ (δ 4.08) → C-7 Places the methoxy group at the C-7 position.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides two critical pieces of information for structure elucidation: the precise molecular weight of the compound and its fragmentation pattern, which reveals the composition of its constituent parts.

High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a compound's molecular formula. Since the masses of atoms are not exact integers (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁶O = 15.9949), a unique combination of atoms will result in a unique exact mass. For a compound with the formula this compound, HRMS is essential to confirm this composition over other possibilities with the same nominal mass.

Table 4: HRMS Data for Egonol (this compound)

Ion Calculated m/z Found m/z
[M+H]⁺ 327.1227 327.1230

The close agreement between the calculated and experimentally found mass values confirms the molecular formula of Egonol as this compound.

In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments provides a roadmap of the molecule's structure. Stable structural units, such as aromatic rings, tend to remain intact, while weaker bonds are more likely to cleave.

In the Electron Ionization (EI) mass spectrum of Egonol, the molecular ion peak (M⁺·) is observed at m/z 326. A prominent fragment is often seen at m/z 281. This corresponds to the loss of the terminal -CH₂CH₂OH group (a loss of 45 Da) via cleavage of the bond between C-1" and C-2" of the side chain, resulting in a stable benzylic cation. This fragmentation strongly supports the presence of a 3-hydroxypropyl side chain attached to the main aromatic framework. Other significant peaks can help confirm the structure of the benzofuran and benzodioxole ring systems.

Table 5: Key EI-MS Fragmentation Data for Egonol

m/z Value Proposed Fragment Neutral Loss
326 [C₁₉H₁₈O₅]⁺· (Molecular Ion) -
281 [C₁₇H₁₃O₄]⁺ ·CH₂CH₂OH (45 Da)
178 [C₁₀H₆O₃]⁺· C₉H₁₂O₂ (152 Da)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at characteristic wavenumbers. This absorption pattern provides a unique "fingerprint" of the molecule's functional groups. For compounds with the formula this compound, which often possess aromatic rings, ether linkages, hydroxyl groups, and other oxygen-containing functionalities, IR spectroscopy is an invaluable tool for initial structural assessment.

For example, the analysis of Egonol, a naturally occurring benzofuran with the formula this compound, reveals a complex IR spectrum with distinct absorption bands that correspond to its various structural features. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band around 3350 cm⁻¹. The aromatic nature of the molecule is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1620-1475 cm⁻¹ range. Furthermore, the characteristic absorptions for the methylenedioxy group and ether linkages can be observed, providing crucial pieces of the structural puzzle.

Table 1: Characteristic IR Absorption Bands for a this compound Compound (Egonol)

Wavenumber (cm⁻¹) Intensity Assignment
~3350 Broad O-H stretching (hydroxyl group)
1620 - C=C stretching (aromatic ring)
1600 - C=C stretching (aromatic ring)
1475 - C=C stretching (aromatic ring)
1230 Strong C-O stretching (aryl ether)
1145 - C-O stretching
1040 Medium C-O stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of a particular chromophore and can be influenced by the extent of conjugation and the presence of auxochromes.

For this compound compounds, which frequently contain aromatic rings and other conjugated systems, UV-Vis spectroscopy is used to characterize these chromophoric systems. The position and intensity of the absorption bands can offer insights into the nature of the aromatic core and any substituents that extend the conjugation. For instance, Egonol exhibits a strong absorption in the ultraviolet region, which is characteristic of the 2-arylbenzofuran chromophore. researchgate.net

Table 2: UV-Vis Absorption Data for a this compound Compound (Egonol)

Compound Solvent λmax (nm) Molar Absorptivity (ε) Chromophore

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the molecule's biological activity and chemical properties. nih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

Table 3: Representative Crystallographic Data for a Heterocyclic Compound

Parameter Value
Chemical Formula C19H17NO5
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.2351(1)
b (Å) 26.0156(4)
c (Å) 12.4864(2)
β (°) 93.243(2)

Note: Data is for a compound with a similar molecular formula to illustrate the type of information obtained from X-ray crystallography. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral compound. The resulting spectrum, with its positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms around the chiral center(s).

For natural products with the this compound formula, which are often chiral, ECD is a powerful tool for stereochemical assignment. The experimental ECD spectrum is typically compared with the theoretically calculated spectrum for different possible stereoisomers. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This is particularly important for neolignans and other classes of natural products where multiple chiral centers can lead to a large number of possible stereoisomers.

Advanced Chromatographic Techniques for Purity and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical and preparative chemistry, offering high-resolution separation of complex mixtures. For this compound compounds, which are often found in intricate natural extracts, HPLC is indispensable for both determining the purity of a sample and for isolating individual components.

Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of moderately polar compounds such as flavonoids and lignans (B1203133). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By optimizing parameters such as the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile or methanol), flow rate, and column temperature, baseline separation of closely related isomers can be achieved. Detection is often performed using a UV detector, which is well-suited for the aromatic nature of many this compound compounds.

A study on the analysis of a Styrax extract demonstrated the use of HPLC for the quantification of Egonol. The method utilized a reversed-phase column and a gradient elution, allowing for the separation of Egonol from other components in the extract. researchgate.net

Table 4: HPLC Method for the Analysis of a this compound Compound (Egonol)

Parameter Condition
Column Reversed-phase C18
Mobile Phase Gradient of Methanol and Water
Detection UV at 254 nm

| Retention Time | 23.041 min |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For some this compound compounds, particularly after derivatization to increase their volatility, GC-MS can provide valuable information for both qualitative and quantitative analysis.

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its various fragments. This fragmentation pattern is a unique chemical fingerprint that can be used to identify the compound by comparing it to mass spectral libraries. For this compound compounds, the fragmentation pattern can reveal information about the different structural motifs within the molecule, such as the loss of a methoxy group, a side chain, or fragmentation of the heterocyclic rings.

Table 5: Mentioned Compounds

Compound Name
Egonol

Synthetic Strategies and Chemical Modification of C19h18o5 Scaffolds

Total Synthesis Approaches to Specific C19H18O5 Isomers

The total synthesis of complex natural products like Moracin O and Egonol provides a platform for the development and application of novel synthetic methodologies. These approaches not only confirm the structure of the natural products but also open avenues for the creation of analogs with potentially enhanced biological properties.

Retrosynthetic Analysis and Key Disconnections

Moracin O: The retrosynthetic analysis for Moracin O hinges on the disconnection of the 2-arylbenzofuran core. A key strategy involves the Sonogashira cross-coupling reaction, which suggests a disconnection of the bond between the benzofuran (B130515) ring and the aryl substituent, as well as the bond forming the furan (B31954) ring itself nih.govkribb.re.kr. This leads to simpler precursors: a substituted o-halophenol and a terminal alkyne. For a related compound, Moracin C, a similar retrosynthetic approach was envisioned where the benzofuran skeleton is constructed via a Sonogashira coupling of a halobenzene-diol and an ethynylbenzene-diol nih.govmdpi.comresearchgate.net.

Egonol: A convergent synthetic strategy for Egonol has been developed, with a key disconnection pointing to the use of eugenol (B1671780), a readily available natural product, as a starting material. This approach involves the formation of the benzofuran core as a crucial step. The retrosynthesis suggests breaking down the molecule into a substituted benzofuran and a side chain that can be introduced via various chemical transformations.

Stereoselective and Stereospecific Synthesis Routes

Moracin O: The first total synthesis of Moracin O successfully established its absolute configuration, highlighting the importance of stereoselectivity in its synthesis nih.govkribb.re.krresearchgate.net. The synthesis of (R)-(-)-moracin-O has been a subject of interest due to its biological activities, and structure-activity relationship studies have emphasized the significance of the (R)-configuration of the core scaffold for its potent inhibitory activity against hypoxia-inducible factor (HIF-1) nih.govnih.gov.

Egonol: While Egonol itself is not chiral, the synthesis of its derivatives can involve stereoselective steps. The development of synthetic routes to Egonol and its analogs provides a basis for introducing chiral centers and exploring the stereochemical requirements for their biological activities.

Evaluation of Synthetic Route Efficiency and Yields

The efficiency of a synthetic route is a critical factor, and for this compound isomers, various strategies have been developed with differing yields.

Moracin O: The initial total synthesis of Moracin O, employing a Sonogashira cross-coupling reaction followed by in situ cyclization, represents a significant achievement in the synthesis of this natural product nih.govkribb.re.kr. For the related Moracin C, a three-step synthesis was reported to be more efficient in terms of both yield and time compared to previous methods nih.gov. The synthesis of Moracin C involved a Sonogashira coupling that yielded the benzofuran skeleton in 62% mdpi.com.

Egonol: An efficient and general synthetic protocol for Egonol has been developed from the natural precursor eugenol. This method involves a sequential acylation and an intramolecular Wittig reaction to construct the benzofuran moiety in good yield researchgate.net.

Compound Key Reaction Reported Yield Reference
Moracin CSonogashira Coupling62% mdpi.com
EgonolAcylation and Intramolecular Wittig ReactionGood researchgate.net

Semi-Synthesis from Precursor Molecules

Semi-synthesis, which utilizes naturally occurring compounds as starting materials, offers a more direct and often more efficient route to complex molecules.

Egonol: A notable example of semi-synthesis for a this compound isomer is the convergent total synthesis of Egonol from eugenol researchgate.net. Eugenol, a major component of clove oil, serves as an abundant and renewable precursor, making this a sustainable approach to the synthesis of Egonol and its analogs.

Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of this compound isomers is crucial for structure-activity relationship studies and for the development of new therapeutic agents.

Chemical Modification at Hydroxyl and Carbonyl Positions

Moracin O: The synthesis of novel Moracin O and P analogues has been a focus of research to explore their biological activities, such as HIF-1 inhibition nih.govnih.gov. These synthetic efforts involve systematic variations of the Moracin structure. For instance, a potent analog, MO-460, was synthesized from (R)-(-)-moracin-O nih.gov. While specific details on the direct modification of a carbonyl group on Moracin O are not prevalent, as it lacks a ketone or aldehyde, modifications often focus on the hydroxyl groups present on the aromatic rings. The synthesis of Moracin C derivatives also highlights the chemical modifications possible on the moracin scaffold nih.govmdpi.comresearchgate.netnih.gov.

Introduction of Alkyl, Aryl, and Heteroatom Substituents

The functionalization of the this compound benzofuran scaffold by introducing various substituents is a key strategy for creating chemical diversity. This can involve C-H functionalization, cross-coupling reactions, or cyclization of appropriately substituted precursors.

Alkyl Substituents: The introduction of alkyl groups onto the benzofuran nucleus can be achieved through several methods. One common approach involves the reaction of a pre-formed benzofuran with an alkylating agent. For instance, 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones can be synthesized through a domino reaction involving an alkali-promoted Michael addition and subsequent lactonization. royalsocietypublishing.org Another strategy involves the direct alkylation of the benzofuran ring system, which can be challenging but offers a direct route to functionalized products. researchgate.net

Aryl Substituents: Arylation is a common modification, with 2-arylbenzofurans being a particularly well-studied class. nih.gov These can be synthesized via palladium-catalyzed sequential addition and intramolecular annulation reactions, where potassium aryltrifluoroborates are added to aliphatic nitriles. organic-chemistry.org Another powerful method involves the relay rhodium-mediated catalysis between propargyl alcohols and substituted aryl boronic acids, which proceeds through arylation and subsequent cyclization to generate the benzofuran skeleton. acs.org Research has shown that synthesizing 2,3,5-trisubstituted benzofurans is possible through three successive cross-coupling reactions, allowing for the ordered introduction of different substituents. rsc.org

Heteroatom Substituents: The introduction of heteroatoms like nitrogen, sulfur, or halogens can significantly alter the electronic and biological properties of the this compound scaffold. For example, various benzofuran derivatives bearing nitrogen-containing heterocycles like pyrazoline-thiazoles have been synthesized and evaluated. nih.gov Halogenation, particularly bromination, is another key modification. Studies on the synthesis of new benzofuran derivatives have shown that bromine can be introduced at various positions, such as on an acetyl group attached to the benzofuran system or directly onto the aromatic ring, leading to compounds with significant cytotoxic activity. nih.gov

Modification Type Synthetic Method Reagents/Catalysts Resulting Structure Example Reference
Arylation Relay-mediated CatalysisRhodium catalyst, Toluene sulfonic acid2,3-Disubstituted benzofurans acs.org
Arylation Cross-Coupling/AnnulationPalladium catalyst, Potassium aryltrifluoroborates2-Arylbenzofurans organic-chemistry.org
Alkylation Domino ReactionAlkali base (e.g., t-BuOK), Michael acceptor3-Alkyl-3-aminobenzofuran-2(3H)-ones royalsocietypublishing.org
Halogenation Electrophilic SubstitutionN-Bromosuccinimide (NBS), Acetic AcidBrominated benzofuran derivatives nih.gov

Formation of Esters, Ethers, and Glycosides

The hydroxyl groups present in many this compound natural products, such as the primary alcohol in Egonol or phenolic groups, are prime targets for chemical modification to form esters, ethers, and glycosides. nih.gov These modifications can alter the compound's solubility, stability, and bioavailability.

Ester Formation: Esterification is a fundamental method for modifying phenolic and alcoholic hydroxyl groups. Phenolic esters can be readily prepared by reacting the phenol (B47542) with acyl chlorides or acid anhydrides. chemguide.co.ukkhanacademy.org For instance, benzoyl chloride can react with a phenol (often converted first to the more reactive sodium phenoxide) to form a phenyl benzoate. chemguide.co.uk This strategy is applicable to the phenolic moieties within this compound scaffolds. The esterification of alcoholic hydroxyls, like the one in Egonol, can be accomplished by heating with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk

Ether Formation: Ether derivatives can also be synthesized from the hydroxyl groups on the benzofuran core. For example, aryl (benzofuran-2-yl) ketoximes have been converted to their corresponding ethers. nih.gov The synthesis typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide or phenoxide, followed by nucleophilic substitution with an alkyl halide (Williamson ether synthesis).

Glycoside Formation: Glycosylation, the attachment of a sugar moiety, is a critical modification in natural product chemistry. The synthesis of benzofuran glycosides has been achieved for related structures. For example, the 2-(4′-hydroxyphenyl)benzofuran known as eupomatenoid-6 has been subjected to glycosylation. rsc.org The reaction of the phenolic hydroxyl group with glycosyl bromides under basic conditions successfully yielded gluco-, galacto-, and fuco-series glycosides. rsc.org This demonstrates a viable pathway for converting hydroxyl-bearing this compound compounds into their corresponding glycosides, potentially improving their water solubility and altering their biological activity.

Derivative Functional Group Target Reaction Type Typical Reagents Reference
Ester Phenolic or Alcoholic -OHEsterificationAcyl Chloride, Acid Anhydride, Carboxylic Acid + Acid Catalyst chemguide.co.ukgoogle.com
Ether Phenolic or Alcoholic -OHWilliamson SynthesisBase (e.g., NaH), Alkyl Halide nih.gov
Glycoside Phenolic -OHGlycosylationGlycosyl Bromide + Base rsc.org

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of the benzofuran scaffold is crucial for optimizing existing routes and designing new ones. The formation of the this compound core relies on key bond-forming and cyclization steps.

One of the most common strategies for benzofuran synthesis is the intramolecular cyclization of a substituted phenol. For example, a FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones can construct the benzofuran ring through a direct oxidative aromatic C–O bond formation. nih.gov

Another mechanistically significant transformation is the synthesis of 2-arylbenzofurans from 2-methoxychalcone epoxides. This reaction proceeds via a Meerwein rearrangement catalyzed by BF₃·Et₂O, followed by a deformylation step to yield 2-methoxydeoxybenzoins. The final step is an intramolecular cyclodehydration reaction, typically promoted by a strong acid like HBr, to furnish the 2-arylbenzofuran product. nih.gov

More complex pathways involve cascade reactions. For instance, a base-mediated cyclization of propargylic alcohols with an aryne has been proposed to proceed via a propargyl Claisen rearrangement followed by a cycloaddition pathway to generate spirooxindole benzofuran scaffolds. nih.gov In carbohydrate chemistry, which can inform furan synthesis, the conversion of aldoses has been shown to involve a Knoevenagel addition, followed by a reversible 5-exo-dig ring closure where an oxygen atom attacks a nitrile carbon before dehydration and final furan ring formation. mdpi.com These studies highlight the intricate electronic rearrangements that govern the assembly of furan and benzofuran ring systems.

Chemoenzymatic Synthesis and Biocatalysis in this compound Production

The integration of enzymes into synthetic routes, known as chemoenzymatic synthesis, offers a powerful approach for producing complex natural products and their derivatives with high selectivity and under mild conditions. nih.govmdpi.com While the total chemoenzymatic synthesis of a specific this compound compound is not widely documented, biocatalytic methods are highly applicable for the modification of the benzofuran scaffold.

Enzymatic esterification is a prime example. Lipases, such as Candida antarctica Lipase B (CALB), are widely used to catalyze the esterification of phenolic compounds. nih.gov These enzymes can be used to modify the hydroxyl groups on a this compound scaffold by reacting them with acids, such as fatty acids, to produce lipophilic esters. mdpi.com For example, the enzymatic esterification of vanillyl alcohol with hexanoic acid using CALB has been reported to proceed with high conversion rates. nih.gov This biocatalytic approach avoids the harsh reagents and conditions often required in classical chemical synthesis.

Enzymatic modifications are not limited to esterification. Other enzymes, such as chitinases and chitosanases, are used for the controlled transformation of biopolymers, demonstrating the potential for enzymatic cleavage and modification of complex molecules. nih.govfrontiersin.org The development of new biocatalysts through enzyme engineering and directed evolution continues to expand the toolkit available to synthetic chemists. nih.gov These advanced biocatalysts could potentially be applied to perform challenging transformations on the this compound core, such as stereoselective hydroxylations or C-C bond formations, to generate novel analogues that are difficult to access through traditional chemistry.

Biological and Biochemical Investigations of C19h18o5 Compounds

In Vitro Mechanistic Studies

In vitro research provides a foundational understanding of how C19H18O5 compounds interact with biological systems, free from the complexities of a whole organism. These studies are crucial for identifying specific molecular targets and cellular effects.

Several compounds with the this compound formula have been identified as potent enzyme inhibitors. Kinetic studies are employed to determine the nature of this inhibition, providing insights into how these molecules interact with enzyme active or allosteric sites.

Bavachalcone has been shown to be a significantly more potent inhibitor of α-glucosidase than the conventional drug acarbose, with an IC50 value of 15.35 ± 0.57 μg/mL compared to acarbose's 2.77 ± 0.09 mg/mL nih.gov. Enzyme kinetic analysis revealed that its mechanism is a mixed type of competitive and non-competitive inhibition nih.gov.

Isobavachalcone (IBC) acts as a likely competitive inhibitor of the ABCB1 transporter, a protein involved in multidrug resistance in cancer cells. This suggests that IBC competes with other substrates for binding to the transporter, thereby interfering with its function nih.govnih.gov.

Kushenol A is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis nih.govnih.gov. Kinetic studies using Lineweaver-Burk plots identified Kushenol A as a non-competitive inhibitor, with an inhibition constant (Ki) value of 0.4 ± 0.4 μM nih.gov. This indicates that it binds to an allosteric site on the enzyme rather than competing with the substrate at the active site nih.gov.

Morachalcone A has been identified as a naturally occurring inhibitor of aromatase, a critical enzyme in estrogen biosynthesis, with a reported IC50 value of 4.6 mM nih.gov.

CompoundTarget EnzymeIC50 / Ki ValueType of Inhibition
Bavachalconeα-GlucosidaseIC50: 15.35 µg/mLMixed competitive/non-competitive
IsobavachalconeABCB1 TransporterNot specifiedCompetitive (likely)
Kushenol ATyrosinaseKi: 0.4 µMNon-competitive
Morachalcone AAromataseIC50: 4.6 mMNot specified

The biological activity of this compound compounds is fundamentally linked to their ability to bind to specific protein targets. Molecular docking simulations and other biochemical assays have elucidated these interactions at an atomic level, revealing how these ligands fit into the binding pockets of their target proteins.

Kushenol A : Molecular docking studies on the tyrosinase enzyme revealed that Kushenol A binds to an allosteric site, specifically the "left coil site," rather than the active site nih.gov. This binding is stabilized by hydrogen bonds with several amino acid residues, including Gln67, Lys70, Tyr78, and Gly326. This interaction results in a stable binding energy of -7.13 kcal/mol, explaining its non-competitive inhibition mechanism nih.gov.

Bavachalcone : The inhibitory effect of Bavachalcone on α-glucosidase is supported by molecular docking studies showing that it forms hydrogen bonds with key amino acid residues within the enzyme's binding site, namely Trp391, Arg428, and Trp710 nih.gov. Fluorescence quenching analysis further confirmed that Bavachalcone and α-glucosidase combine at a 1:1 molar ratio, driven primarily by hydrophobic forces nih.gov.

Isobavachalcone : This compound has been shown to interact directly with the ABCB1 multidrug transporter protein nih.govnih.gov. This interaction suggests IBC is either a substrate or a competitive inhibitor of the transporter, interfering with its function in pumping drugs out of cancer cells nih.govnih.gov.

CompoundTarget ProteinInteracting Residues / Interaction DetailsBinding Energy
Kushenol ATyrosinaseGln67, Lys70, Tyr78, Gly326 (Hydrogen Bonds)-7.13 kcal/mol
Bavachalconeα-GlucosidaseTrp391, Arg428, Trp710 (Hydrogen Bonds)Not specified
IsobavachalconeABCB1 TransporterActs as a substrate and/or competitive inhibitorNot specified

This compound compounds can exert profound effects on cellular function by modulating key signaling pathways that regulate cell proliferation, inflammation, and survival.

Kushenol A : In breast cancer cells, Kushenol A has been found to suppress cell proliferation and induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway nih.gov. Treatment with Kushenol A leads to markedly attenuated phosphorylation levels of AKT and mTOR, which are central regulators of cell growth and survival nih.gov. A related compound, Kushenol Z, similarly induces apoptosis in non-small-cell lung cancer cells by inhibiting the mTOR pathway through the suppression of phosphodiesterase and Akt activity nih.gov.

Isobavachalcone (IBC) : IBC has been shown to modulate multiple signaling cascades. It is a potent inhibitor of the Akt signaling pathway, which contributes to its anti-proliferative effects in cancer cells medchemexpress.com. Furthermore, IBC can inhibit the NF-κB pathway, a critical regulator of inflammation nih.govnih.gov. It achieves this by decreasing the phosphorylation of the p65 subunit and the degradation of its inhibitor, IκBα, thereby suppressing the nuclear translocation of p65 nih.gov. Studies also show that IBC inhibits the MAPK and Wnt signaling pathways nih.govnih.gov.

Bavachalcone (BavaC) : Research indicates that Bavachalcone can promote the differentiation of endothelial progenitor cells and stimulate neovascularization. This effect is mediated through the RORα-Erythropoietin-AMPK (AMP-activated protein kinase) axis, highlighting its ability to activate specific pro-angiogenic pathways researchgate.net.

CompoundModulated PathwayObserved EffectCell Type
Kushenol API3K/AKT/mTORInhibition of phosphorylation of AKT and mTORBreast cancer cells
IsobavachalconeNF-κBInhibition of p65 phosphorylation and nuclear translocationRat chondrocytes
IsobavachalconeAKT/ERK/WntInhibition of pathwaysCancer cells
BavachalconeRORα-EPO-AMPKActivation of AMPKRat bone marrow cells

Many flavonoids, including those with the this compound formula, are recognized for their antioxidant properties, which involve the ability to neutralize harmful free radicals and mitigate oxidative stress.

Kushenol A : This compound demonstrates potent free radical scavenging activity. In the ABTS radical-scavenging assay, Kushenol A exhibited an IC50 value of 9.7 ± 0.1 μM nih.gov.

Kushenol C : A structurally related compound, Kushenol C, has been shown to protect cells from oxidative stress. Its mechanism involves upregulating the endogenous antioxidant defense system, including enzymes like glutathione, superoxide dismutase, and catalase mdpi.comx-mol.net. This protective effect is mediated by the activation of the Nrf2 and Akt signaling pathways mdpi.comx-mol.net.

Isobavachalcone : IBC is known to possess antioxidative properties mdpi.comnih.gov. Interestingly, in some cancer cell lines, it has been shown to induce the generation of Reactive Oxygen Species (ROS), which is a pro-oxidant effect that can trigger apoptosis in malignant cells medchemexpress.com. This dual role highlights the complex nature of its interaction with cellular redox systems.

CompoundAssay/MechanismResult
Kushenol AABTS Radical ScavengingIC50: 9.7 ± 0.1 µM
Kushenol CCellular Antioxidant DefenseUpregulates glutathione, SOD, and catalase via PI3K-Akt/Nrf2 pathway
IsobavachalconeRedox ModulationExhibits general antioxidative properties; can induce ROS in cancer cells

The anti-inflammatory effects of this compound compounds are often linked to their ability to intervene in key inflammatory cascades, such as by inhibiting enzymes that produce pro-inflammatory mediators.

Isobavachalcone (IBC) : IBC significantly reduces the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, it markedly diminishes the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govnih.gov. This inhibitory action is tied to its suppression of the MAPK and NF-κB signaling pathways nih.gov.

Morachalcone A : This compound has been shown to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells stimulated with LPS, indicating a direct anti-inflammatory effect nih.gov.

Kushenol Compounds : Other prenylated flavonoids from Sophora flavescens, such as Kushenol C and Kushenol F, also demonstrate significant anti-inflammatory activity. Kushenol C dose-dependently suppresses the production of NO and prostaglandin E2 (PGE2) mdpi.comx-mol.net. Kushenol F has been shown to decrease the expression of pro-inflammatory cytokines IL-1β and IL-6 by inhibiting the NF-κB pathway nih.gov.

CompoundTarget/MediatorEffectUnderlying Mechanism
IsobavachalconeiNOS, COX-2Reduced expressionSuppression of MAPK and NF-κB pathways
Morachalcone ANitric Oxide (NO)Inhibited productionNot specified
Kushenol CNO, PGE2Suppressed productionInhibition of NF-κB and STAT activation
Kushenol FIL-1β, IL-6Decreased mRNA expressionInhibition of NF-κB pathway

Several this compound chalcones exhibit potent activity against a range of microbial pathogens, including bacteria and fungi. Their mechanisms often involve the disruption of essential cellular structures like the cell membrane.

Isobavachalcone (IBC) : IBC is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL nih.govmdpi.comresearchgate.net. It is largely inactive against Gram-negative species nih.govmdpi.comresearchgate.net. The primary antibacterial mechanism of IBC involves the disruption of the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and dissipation of the proton motive force nih.govresearchgate.netresearchgate.net. IBC also shows activity against Mycobacterium species and can inhibit biofilm formation nih.govmdpi.comresearchgate.net. Against the fungal pathogen Candida albicans, IBC disrupts cell wall and membrane integrity by interfering with ergosterol and cell wall synthesis pathways nih.govnih.gov. This disruption, along with the induction of apoptosis and autophagy, contributes to its antifungal effects nih.govnih.gov.

Bavachalcone : This compound is also recognized for its antibacterial properties nih.gov.

Kushenol A : As a constituent of Sophora flavescens, Kushenol A is part of an extract known for potent activity against Gram-positive bacteria acs.org.

CompoundTarget OrganismMIC/ActivityMechanism of Action
IsobavachalconeMRSA (Gram-positive)MIC: 3.12 µg/mLDisruption of cell membrane integrity, dissipation of proton motive force
IsobavachalconeCandida albicans (Fungus)Antifungal & antibiofilm activityDisruption of cell wall/membrane; induction of apoptosis and autophagy
IsobavachalconeMycobacterium spp.MIC: 64 µg/mLNot specified
BavachalconeBacteriaAntibacterial activityNot specified

Antiproliferative and Apoptotic Mechanisms in Cell Lines

Compounds with the molecular formula this compound have demonstrated significant antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. These activities are often mediated through complex signaling pathways that regulate cell cycle progression and programmed cell death.

Centrapalus coumarin (B35378) F , a monoterpenoid 5-methylcoumarin, has shown potent antiproliferative activity against several human cancer cell lines. Notably, it exhibited the highest potency against MCF-7 (breast cancer), HeLa (cervical cancer), and A2780 (ovarian cancer) cells, with IC50 values of 6.59 µM, 2.28 µM, and 15.41 µM, respectively researchgate.net. Further studies on HeLa cells revealed that Centrapalus coumarin F induces apoptosis and inhibits cell migration and invasion mdpi.comnih.govmtak.hu. The compound was also found to have moderate inhibitory effects on other cervical (C33A) and breast (T47D) cancer cell lines mdpi.com.

Obovatol , a biphenolic compound, has been investigated for its effects on acute myeloid leukemia (AML). In the MM6 human AML cell line, obovatol was found to inhibit cell proliferation and induce apoptosis. Mechanistically, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the activation of caspases-3 and -9 nih.gov. Furthermore, obovatol activates the mitogen-activated protein kinase (MAPK) signaling pathway and inhibits the nuclear factor-κB (NF-κB) pathway, which are crucial for cell survival and proliferation nih.gov. In non-small cell lung cancer cells (A549 and H460), obovatol induces apoptosis through the activation of C/EBP homologous protein (CHOP), a key mediator of endoplasmic reticulum stress-induced apoptosis nih.gov.

Antiproliferative Activity of this compound Compounds in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 Value (µM)
Centrapalus coumarin FMCF-7Breast Cancer6.59
HeLaCervical Cancer2.28
A2780Ovarian Cancer15.41
ObovatolMM6Acute Myeloid LeukemiaConcentration-dependent inhibition

In Vivo Studies in Non-Human Organisms

The promising in vitro results of this compound compounds have led to their investigation in various animal models to assess their efficacy and mechanisms of action in a more complex biological system.

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound compounds is crucial for their development as therapeutic agents.

While specific in vivo distribution and biotransformation data for Centrapalus coumarin F and Obovatol are not extensively available, studies on related compounds provide valuable insights. For instance, an in vitro study on Licoricidin revealed that its major metabolic pathways are hydration and hydroxylation. The metabolism of licoricidin showed considerable differences among species, with dog, pig, and rat liver microsomes exhibiting higher metabolic capacity nih.gov.

A study on glycycoumarin, a major coumarin from licorice with structural similarities to some this compound compounds, in rats showed that it is rapidly absorbed and extensively metabolized, primarily through glucuronidation and hydroxylation nih.gov. After intraperitoneal administration, glycycoumarin was widely distributed in various tissues, with the highest concentration found in the liver, followed by the spleen, lung, heart, and kidney. Notably, it was not detected in the brain, suggesting an inability to cross the blood-brain barrier nih.gov.

The in vivo efficacy of this compound compounds has been evaluated in several disease models, particularly in cancer and neurological disorders.

Licoricidin has been studied in a 4T1 murine mammary carcinoma model. In this model, licoricidin treatment significantly reduced pulmonary metastasis. This anti-metastatic effect is believed to be mediated through the inhibition of cancer cell migration, tumor angiogenesis, and lymphangiogenesis mdpi.com.

Obovatol has demonstrated therapeutic potential in a rat carotid artery injury model, where it inhibited neointimal formation, a key process in restenosis and atherosclerosis nih.gov. In animal models of Alzheimer's disease, obovatol has been shown to improve cognitive functions. This neuroprotective effect is attributed to its ability to ameliorate neuroinflammation and amyloidogenesis by inhibiting the NF-κB signaling pathway researchgate.netfrontiersin.org.

The targeted effects of this compound compounds on specific organ systems have been a focus of in vivo research.

Lung: In the context of cancer metastasis, Licoricidin has a pronounced effect on the lungs. In a mouse model of breast cancer, licoricidin treatment led to a significant reduction in the number and volume of pulmonary tumor nodules mdpi.com. This suggests a protective effect of licoricidin on the lungs in the setting of metastatic cancer.

Liver: While direct in vivo studies on the hepatoprotective effects of a specific this compound compound are limited, many natural compounds, including flavonoids and coumarins, are known to possess hepatoprotective properties against toxins like carbon tetrachloride and ethanol pharmacophorejournal.comresearchgate.netnih.gov. Glycycoumarin, a related coumarin, has been shown to ameliorate alcohol-induced hepatic injury by activating Nrf2 and autophagy nih.gov. Given that the liver is a primary site of metabolism and can be a target for drug-induced injury, the potential hepatoprotective or hepatotoxic effects of this compound compounds warrant further investigation.

Brain: Obovatol has shown significant neuroprotective effects in animal models of Alzheimer's disease. Long-term treatment with obovatol improved cognitive function in transgenic mice expressing a mutant human amyloid precursor protein. This was associated with suppressed astroglial activation, reduced expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and decreased NF-κB activity in the brain researchgate.netfrontiersin.org. These findings highlight the potential of obovatol to mitigate the pathological processes in the brain associated with neurodegenerative diseases.

Molecular Docking and Computational Biology for Target Prediction

Molecular docking and other computational biology techniques are valuable tools for predicting the molecular targets of bioactive compounds and elucidating their mechanisms of action at a molecular level.

Several studies have employed molecular docking to investigate the interactions of compounds from licorice, which includes Licoricidin , with various cancer-related targets. For instance, molecular docking simulations have suggested that compounds from licorice root extract can inhibit cyclin D1, a key protein in cell cycle progression, which is often dysregulated in oral squamous cell carcinoma . Another study used a combination of network pharmacology and molecular docking to identify potential targets of licorice flavonoids in melanoma, with tyrosinase being a key predicted target frontiersin.orgnih.gov. These computational approaches suggest that licoricidin and related compounds may exert their anticancer effects by interacting with multiple protein targets involved in cell proliferation and survival.

For Obovatol , its known inhibitory effect on the NF-κB pathway and activation of the MAPK pathway in leukemia cells suggest that key proteins within these signaling cascades are likely molecular targets nih.gov. Molecular docking studies could further refine these predictions and identify the specific binding sites and interactions that mediate these effects. Similarly, the induction of apoptosis in non-small cell lung cancer cells via CHOP activation points to proteins in the endoplasmic reticulum stress pathway as potential targets for obovatol nih.gov.

While specific molecular docking studies for Centrapalus coumarin F are not extensively reported, its structural similarity to other coumarins suggests potential interactions with a range of enzymes and receptors known to be modulated by this class of compounds, such as kinases, aromatase, and sulfatase mdpi.com. Computational modeling could be employed to predict the most likely targets for its observed antiproliferative and antiestrogenic activities.

Biosynthetic Pathways and Metabolic Fates of Natural Product C19h18o5 Isomers

Elucidation of Precursor Molecules and Enzymatic Transformations

The biosynthesis of C19H18O5 isomers like Farrerol is a complex process involving the convergence of two major metabolic pathways and subsequent enzymatic modifications that create structural diversity.

The fundamental carbon skeleton of flavonoids is assembled from precursors supplied by the phenylpropanoid and polyketide pathways. researchgate.netnih.gov

Phenylpropanoid Pathway : This pathway provides the C6-C3 aromatic precursor. It begins with the amino acid L-phenylalanine, which is converted in a series of enzymatic steps to p-coumaroyl-CoA. nih.gov The key enzymes in this sequence are Phenylalanine Ammonia Lyase (PAL), Cinnamic Acid 4-hydroxylase (C4H), and 4-coumarate:CoA Ligase (4CL). nih.govresearchgate.net PAL catalyzes the initial deamination of phenylalanine to cinnamic acid. C4H, a cytochrome P450 monooxygenase, then hydroxylates cinnamic acid to form p-coumaric acid. nih.gov Finally, 4CL activates p-coumaric acid by adding a coenzyme A unit, yielding p-coumaroyl-CoA. nih.gov

Polyketide Pathway : This pathway provides a C6 unit derived from three molecules of malonyl-CoA. The enzyme Chalcone Synthase (CHS), a type III polyketide synthase, is the first committed enzyme in flavonoid biosynthesis. nih.govnih.gov It catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a C15 intermediate known as naringenin chalcone. nih.govresearchgate.net

Following its synthesis, naringenin chalcone undergoes rapid isomerization, catalyzed by Chalcone Isomerase (CHI), to form the flavanone naringenin. Naringenin serves as a critical precursor for various classes of flavonoids, including the flavanone Farrerol. researchgate.netnih.gov

After the formation of the basic flavanone core, a series of decorative enzymes introduce functional groups, leading to the vast diversity of flavonoid structures, including this compound isomers. These modifications are crucial for the stability, solubility, and biological activity of the compounds. nih.govmdpi.com

Hydroxylation : This is one of the most common modifications, catalyzed primarily by cytochrome P450-dependent monooxygenases and 2-oxoglutarate-dependent dioxygenases. mdpi.com Key hydroxylases include Flavanone 3-hydroxylase (F3H), which acts on the C-ring, and Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H), which add hydroxyl groups to the B-ring. nih.govoup.com These enzymes determine the hydroxylation pattern of the final molecule.

Methylation : O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid scaffold. This modification can alter the compound's biological activity and metabolic stability.

Glycosylation : This process involves the attachment of sugar moieties to the flavonoid structure, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs). mdpi.com Glycosylation significantly increases the water solubility and chemical stability of flavonoids and can influence their subcellular localization and bioavailability. mdpi.comnih.gov For instance, UGTs from the UGT72 family are known to glycosylate flavonoids. mdpi.com

The specific combination of these enzymatic transformations on a precursor like naringenin ultimately yields the specific this compound isomer, Farrerol.

Gene Cluster Identification and Characterization for Biosynthesis

In many plants, the genes encoding the enzymes for a specific metabolic pathway are physically linked on the chromosome, forming biosynthetic gene clusters (BGCs). mdpi.com This co-localization is thought to facilitate the coordinated expression and regulation of the pathway. The regulation of flavonoid biosynthesis is complex and involves the interplay of several families of transcription factors, most notably R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. nih.govfrontiersin.org These proteins can form a transcriptional complex (MYB-bHLH-WD40) that binds to the promoters of the structural genes (e.g., CHS, CHI, F3H), thereby controlling the spatial and temporal production of flavonoids. frontiersin.org

While BGCs for various plant natural products have been identified, the specific gene cluster for Farrerol biosynthesis has not been fully characterized. However, studies in model organisms and crops like maize have revealed that flavonoid biosynthesis genes are often co-regulated, even if not always physically clustered, pointing to a sophisticated genetic control network that governs the production of these compounds. nih.gov

In Vivo and In Vitro Metabolism Studies

Once ingested, this compound isomers like Farrerol undergo extensive metabolism, primarily in the liver and intestines. These metabolic transformations, categorized into Phase I and Phase II reactions, significantly affect the bioavailability and biological activity of the parent compound. nih.govmdpi.com

Phase I metabolism typically involves oxidative reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. frontiersin.org In vitro studies using human liver microsomes have shown that the metabolism of Farrerol is stereoselective and involves several CYP isoforms. mdpi.com The primary oxidative transformations include oxidation and demethylation. nih.govnih.gov

Research on the enantiomers of Farrerol has identified specific CYP enzymes responsible for its metabolism. The metabolism of (+)-farrerol involves CYP1A2, CYP2C9, and CYP2C19, while (-)-farrerol is metabolized by CYP1A2, CYP2C9, CYP2C19, and CYP3A4/5. mdpi.com The differential involvement of these enzymes contributes to the stereoselective pharmacokinetics observed for Farrerol enantiomers in vivo. mdpi.com

Table 1: Inhibition of Human Cytochrome P450 Isoforms by Farrerol Enantiomers
CYP IsoformSubstrate(+)-Farrerol IC₅₀ (µmol/L)(-)-Farrerol IC₅₀ (µmol/L)
CYP1A2Phenacetin0.588>10
CYP2C9Diclofenac1.133.06
CYP2C19S-mephenytoin1.536.41
CYP3A4/5Midazolam>108.64
CYP2D6Dextromethorphan>10>10
CYP2A6Coumarin (B35378)>10>10
CYP2E1Chlorzoxazone>10>10

Data sourced from a study on the stereoselectivity of Farrerol enantiomers. mdpi.com

Phase II metabolism involves conjugation reactions that attach polar endogenous molecules to the parent compound or its Phase I metabolites, rendering them more water-soluble and facilitating their excretion. nih.govnih.gov For flavonoids, the most common conjugation reactions are glucuronidation and sulfation. nih.gov

Glucuronidation : This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to hydroxyl groups on the flavonoid. mdpi.com Studies on Farrerol have confirmed that it undergoes extensive glucuronide conjugation in vivo. nih.gov Glucuronidation is a major metabolic pathway for many flavonoids, often preferring the hydroxyl group at the 7-position. nih.gov

Sulfation : This process is mediated by sulfotransferases (SULTs), which transfer a sulfonate group to the flavonoid. Farrerol is also subject to sulfate conjugation. nih.gov Sulfation often competes with glucuronidation, with a preference for different hydroxyl positions; for example, sulfation frequently occurs at the 4'-OH position of flavonoids. nih.gov

Comprehensive metabolic profiling of Farrerol in rats has identified numerous metabolites resulting from these pathways. In addition to oxidation, demethylation, glucuronidation, and sulfation, other metabolic fates include reduction, glucose conjugation, N-acetylation, and N-acetylcysteine conjugation. nih.govnih.gov In total, 42 in vivo metabolites and 15 in vitro metabolites have been identified, highlighting the complex biotransformation this this compound isomer undergoes. nih.gov

Metabolite Identification and Quantification of this compound Isomers

The comprehensive analysis of the metabolic fate of natural product isomers with the chemical formula this compound, such as the neolignan Egonol, involves sophisticated analytical techniques to identify and quantify their metabolites in various biological matrices. This process is crucial for understanding the compound's biotransformation, bioavailability, and potential biological activity. The identification of metabolites often involves a combination of chromatographic separation and mass spectrometric detection, while quantification relies on the development of sensitive and specific assays.

Metabolite Identification

The identification of metabolites of this compound isomers is a complex task due to the structural diversity of potential metabolic products. The process typically begins with the administration of the parent compound to an in vivo model, such as rats, or incubation with in vitro systems like liver microsomes. Biological samples, including urine, feces, and plasma, are then collected and prepared for analysis.

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), particularly techniques like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometry, is a powerful tool for metabolite profiling. These methods provide accurate mass measurements of both the parent compound and its metabolites, enabling the determination of their elemental composition. Tandem mass spectrometry (MS/MS) experiments are then performed to obtain fragmentation patterns of the potential metabolites. By comparing these fragmentation patterns with that of the parent compound, structural information about the metabolic modifications can be deduced.

Common metabolic transformations for neolignans like Egonol, which are derived from the phenylpropanoid pathway, include Phase I reactions such as hydroxylation, demethylation, and oxidation of side chains, as well as Phase II conjugation reactions like glucuronidation and sulfation to increase water solubility and facilitate excretion. For instance, studies on benzofuran (B130515) derivatives have shown that metabolism can involve hydroxylation of the aromatic rings and modifications to the side chains.

Metabolite Quantification

Once metabolites have been identified, the next step is to develop quantitative assays to determine their concentrations in biological fluids and tissues. This is essential for understanding the pharmacokinetic profile of the parent compound and its metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range. For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is often employed, operating in multiple reaction monitoring (MRM) mode. This technique involves selecting a specific precursor ion (the molecular ion of the metabolite) and a specific product ion (a characteristic fragment ion) for each analyte. This highly selective detection method minimizes interference from the biological matrix, allowing for accurate and precise quantification.

The development of a quantitative LC-MS/MS method requires careful optimization of several parameters, including the chromatographic conditions (column type, mobile phase composition, and gradient) to achieve adequate separation of the metabolites and the mass spectrometric parameters (ionization source conditions and collision energy) to maximize the signal intensity. The use of stable isotope-labeled internal standards is highly recommended to correct for any variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.

Below are interactive data tables summarizing the analytical methodologies and potential metabolites of this compound isomers based on general metabolic pathways of related compounds.

Table 1: Analytical Techniques for Metabolite Identification and Quantification

Analytical TechniquePurposeKey Features
HPLC-HRMS (Q-TOF, Orbitrap)Metabolite IdentificationProvides accurate mass measurements for elemental composition determination and MS/MS fragmentation patterns for structural elucidation.
LC-MS/MS (Triple Quadrupole)Metabolite QuantificationHigh sensitivity and selectivity through Multiple Reaction Monitoring (MRM), allowing for accurate and precise measurement of metabolite concentrations.
Nuclear Magnetic Resonance (NMR)Structural ElucidationProvides detailed structural information for definitive identification of novel metabolites, often used in conjunction with MS.
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of Volatile MetabolitesRequires derivatization for non-volatile compounds but offers excellent chromatographic resolution and established spectral libraries.

Table 2: Potential Phase I and Phase II Metabolites of Egonol (a this compound Isomer)

Metabolic ReactionPotential Metabolite StructureExpected Mass Shift
Phase I
HydroxylationAddition of a hydroxyl (-OH) group to an aromatic ring or aliphatic side chain.+16 Da
DemethylationRemoval of a methyl (-CH3) group from a methoxy (B1213986) group, forming a hydroxyl group.-14 Da
Side Chain OxidationOxidation of the propanol side chain to an aldehyde or carboxylic acid.+14 Da (aldehyde), +28 Da (acid)
Phase II
GlucuronidationConjugation with glucuronic acid at a hydroxyl group.+176 Da
SulfationConjugation with a sulfate group at a hydroxyl group.+80 Da

Table 3: Research Findings on Quantification of a Related Neolignan (Homoegonol) in Rat Plasma

A study on the pharmacokinetics of homoegonol, a compound structurally similar to egonol, utilized a validated LC-MS/MS method for its quantification in rat plasma. The findings from this study provide a relevant example of the application of these analytical techniques.

ParameterFinding
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Protein precipitation with methanol
Chromatographic Separation Atlantis dC18 column with a gradient of methanol and 0.1% formic acid
Mass Spectrometry Tandem mass spectrometry in selective reaction monitoring (SRM) mode
Linearity Range 1 - 500 ng/mL in a 30 μL plasma sample
Precision (CV%) 3.9 - 10.0%
Accuracy (RE%) -3.3 - 2.7%
Recovery 99.7 ± 7.7%

These data highlight the robustness and reliability of LC-MS/MS for the quantification of neolignans in biological matrices, providing a framework for similar studies on other this compound isomers. The detailed identification and quantification of metabolites are indispensable for a complete understanding of the biosynthetic pathways and metabolic fates of these natural products.

Structure Activity Relationship Sar Studies for C19h18o5 Analogues

Identification of Pharmacophores and Key Structural Motifs

For Geiparvarin (B191289), studies on its antitumoral activity have identified the 3(2H)-furanone ring system as a determinant pharmacophore uni.lunih.gov. This moiety appears essential for the cytostatic activity, with the side chain playing a more modulatory role uni.lunih.gov. In the context of MAO-B inhibition, the coumarin (B35378) scaffold itself is a key structural element nih.govcgl.org.cn. Modifications at the 7-position of the coumarin and the nature of the alkenyloxy bridge linking it to the furanone moiety are important for inhibitory potency and selectivity nih.govcgl.org.cncenmed.com.

In the case of Moracin O, the 2-arylbenzofuran ring system has been highlighted as important for its HIF-1 inhibitory activity nih.gov. For hybrid compounds involving moracin scaffolds, fusing the pharmacophores of different active molecules has been explored to create multitarget-directed ligands uni.luwikipedia.org. Pharmacophore analysis has also been applied to moracin derivatives to understand their interactions with enzymes like soluble epoxide hydrolase (sEH) nih.govnih.gov. These analyses suggest specific interaction points, such as hydrophobic interactions and hydrogen bonding with key amino acid residues in the target protein binding site nih.gov.

Impact of Substituent Variations on Biological Activities

Systematic modifications to the structure of Geiparvarin have revealed the impact of substituent variations on its biological activities. Alterations on the unsaturated alkenyloxy bridge significantly influence antitumoral activity; specifically, replacing the 3'-methyl group with a hydrogen atom led to increased cytotoxic activity against various human tumor cell lines uni.lucdutcm.edu.cn. Conversely, replacing the coumarin portion of Geiparvarin with other aromatic rings did not substantially alter its cytostatic activity nih.gov. Substitutions at the C5 atom of the 3(2H)-furanone moiety generally resulted in a slight decrease in cytostatic activity compared to the parent compound. For MAO-B inhibition, the removal of the methyl group on the alkenoxy bridge in a geiparvarin derivative resulted in increased inhibitory potency nih.gov. Studies also indicate that substitutions in the linear bridge connecting the chroman-4-one and coumarin moieties can lead to a reduction in MAO-B activity cenmed.com.

For Moracin O analogues, systematic structural variations of the benzofuran (B130515) core have demonstrated the importance of the 2-arylbenzofuran ring for potent HIF-1 inhibition nih.gov. Modifications involving the opening of the benzofuran ring A in moracin derivatives have also been investigated for their effects on HIF-1α inhibition. In studies on cholinesterase inhibition by benzofuran-type stilbenes, including moracins, ring-opening derivatives generally did not show significant inhibitory effects on butyrylcholinesterase (BChE). However, the position of prenylation on the benzene (B151609) rings in these compounds influenced their BChE inhibitory activity.

Stereochemical Influences on Target Specificity and Potency

The stereochemistry of chiral centers within a molecule can profoundly influence its biological activity and interaction with specific targets. For Moracin O, which possesses a chiral center, the (R)-configuration of the core scaffold has been shown to be important for its potent in vitro inhibitory activity against HIF-1 nih.gov. The absolute configuration of naturally occurring (R)-(-)-moracin-O has been established through synthetic and analytical methods. Studies on moracin derivatives suggest that their stereochemistry can influence their biological activity and how they interact with cellular targets. Optically active moracin O derivatives have been synthesized, indicating the potential for exploring stereospecific interactions.

Geiparvarin also contains a chiral center. Stereochemical assignments for geiparvarin analogues have been determined using techniques such as 1H NMR spectroscopy uni.lu. The synthesis of enantiomerically pure geiparvarin analogues has been undertaken to investigate their potential as antitumoral compounds. Research on geiparvarin derivatives has shown that compounds with the (R) configuration exhibited greater inhibitory activity toward cell growth compared to the parent geiparvarin cdutcm.edu.cn.

Computational SAR Modeling and Quantitative Structure-Activity Relationships (QSAR)

Computational methods play a valuable role in SAR studies, allowing for the prediction of biological activity based on molecular structure and the exploration of structural requirements for activity. For Geiparvarin analogues, a QSAR analysis was attempted in one study to correlate structural features with cytostatic activity, but it did not yield satisfactory results, possibly due to the limited range of variation in the observed biological activity. Molecular modelling studies have been employed to gain a better understanding of the observed SAR for Geiparvarin and its analogues as MAO-B inhibitors, providing insights into their binding modes cenmed.com.

Advanced Analytical and Computational Methodologies in C19h18o5 Research

Spectroscopic Techniques for Studying Compound Interactions

Spectroscopic methods are fundamental in chemical and biological research, offering detailed information about molecular structure, dynamics, and interactions. While various spectroscopic techniques can be applied to study compounds like C19H18O5, specific applications for interaction studies, such as ligand-observed NMR or surface plasmon resonance, in the context of this compound are documented in research.

High-Throughput Screening (HTS) Methodologies for Biological Activity

High-Throughput Screening (HTS) plays a crucial role in the discovery of biologically active compounds by rapidly testing large libraries of substances against specific biological targets or pathways. Compounds with the molecular formula this compound have been subjected to HTS in various research contexts to identify potential biological activities. For instance, a compound with the formula this compound was found to inhibit the activation of the angiotensin II type 1 receptor in a cell-based calcium mobilization HTS assay sci-hub.se. This finding highlights the potential of this compound compounds as therapeutic targets in cardiovascular diseases sci-hub.se.

Furthermore, HTS has been employed to evaluate the cytotoxic activity of 4H-chromene derivatives, including one with the formula this compound (PKB-1), against breast cancer cell lines such as MCF-7 semanticscholar.org. This indicates the relevance of HTS in identifying potential anticancer properties of this compound compounds semanticscholar.org. Another study utilized a novel, high-throughput lipid-based antioxidant assay to screen extracts and fractions from Australian native plants, identifying compounds with antioxidant activity, including Eucalyptin (this compound) researchgate.net. Additionally, a this compound compound has been mentioned in the context of HTS for identifying HIF-1α inhibitors windows.net. These examples demonstrate the utility of HTS in rapidly assessing the diverse biological activities associated with the this compound molecular framework.

Chemoinformatics and Database Mining for this compound Research

Chemoinformatics and database mining techniques are increasingly used in the initial stages of drug discovery and natural product research to identify potential compounds, analyze their properties, and predict their activities. These methodologies involve the use of computational tools to handle, analyze, and interpret chemical data. In the context of this compound research, database mining has been utilized to identify compounds from natural sources that possess this molecular formula. For example, in a network pharmacology study investigating the potential of Curcuma longa for breast cancer treatment, phytocompounds, including one with the formula this compound, were collected from phytochemical and ethnobotanical databases tmrjournals.com. This approach allows researchers to leverage existing knowledge about compounds and their presence in various sources, guiding further experimental investigations into their biological effects and mechanisms of action tmrjournals.com.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. These simulations provide insights into the conformational flexibility of molecules and the dynamics of their interactions with other molecules, such as proteins. Conformational analysis using computational methods, including force fields and DFT calculations, has been performed for compounds with the this compound formula to determine their stable structures rsc.orgresearchgate.netthieme-connect.de. For instance, conformational studies have been carried out to find the most stable structures of cinnamic acid esters and amides, including a compound with the formula this compound researchgate.net. Similarly, conformational analysis has been applied to lignans (B1203133) with the this compound formula to determine their preferred conformers rsc.org.

Future Research Directions and Potential Applications of C19h18o5 Chemistry

Design and Synthesis of Novel C19H18O5 Scaffolds with Enhanced Bioactivity

Research continues into the design and synthesis of novel chemical scaffolds possessing the this compound molecular formula or related structural motifs to achieve enhanced or specific bioactivity. This involves modifying existing this compound structures, such as those found in natural products or synthetic derivatives, to improve their pharmacological properties, stability, or target specificity. For instance, studies explore the synthesis of hybrid compounds by combining parts of this compound structures with other bioactive molecules clockss.org. The structural complexity of some this compound compounds allows for diverse synthetic pathways, making them subjects of interest in organic synthesis research aimed at creating novel derivatives evitachem.com. The design of new compounds often considers the relationship between chemical structure and biological activity, highlighting the importance of chemical design in drug development unica.it. Research on aurones, which can have the this compound formula depending on substitutions, also involves the design and synthesis of target compounds with enhanced affinity and desired biological activity nus.edu.sg.

Exploration of New Biological Targets and Pathways

A significant area of future research involves the exploration and identification of new biological targets and pathways modulated by compounds with the this compound formula. While some compounds with this formula have shown potential interactions with enzymes and receptors, the exact mechanisms of action for many remain to be fully understood evitachem.comsmolecule.comontosight.ai. Network pharmacology is being employed to predict potential therapeutic targets and signaling pathways of compounds, including those found in natural sources with the this compound formula tmrjournals.com. Identifying these targets is crucial for elucidating how these compounds exert their biological effects and for developing them as therapeutic agents ontosight.ainih.govmdpi.com. Research aims to decipher molecular processes and identify specific targets underlying the effects of these compounds in various biological contexts, such as inflammation or cancer progression smolecule.comontosight.aitmrjournals.comnih.gov. Techniques like chemoproteomics are being utilized for target deconvolution, providing approaches to profile the target landscape and unravel mechanisms of action nih.govmdpi.com.

Development of this compound Compounds as Biochemical Probes

Compounds with the this compound formula, or their derivatives, hold potential for development as biochemical probes. These probes can serve as valuable tools for investigating enzyme mechanisms, exploring cellular processes, and understanding biological pathways evitachem.comontosight.aimdpi.commdpi.com. By interacting with specific biological systems, these compounds can help perturb and dissect signal transduction and other complex cellular events mdpi.com. Chemical proteomics approaches, including those utilizing chemical probes, are instrumental in identifying molecular targets and gaining insights into biological processes modulated by small molecules nih.govmdpi.com. Future work may focus on designing this compound compounds with suitable modifications that facilitate their use as probes, such as the incorporation of tags for visualization or enrichment.

Applications in Agrochemicals, Nutraceuticals, or Materials Science

Beyond traditional pharmaceutical applications, compounds with the this compound formula are being explored for their potential in diverse fields such as agrochemicals, nutraceuticals, and materials science. Some this compound structures have shown potential as natural pesticides or herbicides due to their bioactivity against certain pests smolecule.com. In the realm of nutraceuticals and functional foods, research is exploring the potential health benefits of this compound compounds found in edible plants and fungi mbimph.commdpi.comsemanticscholar.org. Furthermore, the chemical properties of certain this compound compounds, such as the presence of reactive functional groups, suggest potential applications in materials science, including polymer synthesis, where they could be used for cross-linking or incorporation into larger macromolecules, or in the production of specialty chemicals evitachem.com.

Q & A

Q. What synthetic routes are commonly employed for C19H18O5, and how can purity and yield be optimized?

  • Methodological Answer : The synthesis of C19H18O5 often involves esterification or condensation reactions, such as the coupling of cinnamic acid and eugenol derivatives. Key steps include solvent selection (e.g., anhydrous conditions for esterification), catalyst optimization (e.g., DMAP for acyl transfer), and purification via column chromatography or recrystallization. Yield optimization requires monitoring reaction kinetics (e.g., TLC or HPLC) and adjusting stoichiometric ratios .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing C19H18O5?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystallographic analysis, single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and packing interactions. Purity assessment via HPLC with UV detection is recommended .

Q. What biological activities have been reported for C19H18O5, and how are these assays validated?

  • Methodological Answer : Anti-tyrosinase activity is a key focus, assessed via spectrophotometric monitoring of L-DOPA oxidation. Validate assays using positive controls (e.g., kojic acid) and dose-response curves (IC50 calculations). Reproducibility requires triplicate trials with statistical analysis (e.g., ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can researchers design experiments to explore structure-activity relationships (SAR) of C19H18O5 derivatives?

  • Methodological Answer : SAR studies require systematic structural modifications (e.g., substituent variation on the aromatic rings) combined with molecular docking (e.g., AutoDock Vina) to predict binding affinities. Validate hypotheses via synthesis and bioassays, ensuring consistent assay conditions (e.g., pH, temperature) and controls. Use cheminformatics tools (e.g., Schrödinger Suite) for QSAR modeling .

Q. What strategies resolve contradictions in reported biological activities of C19H18O5 across studies?

  • Methodological Answer : Conduct meta-analyses of existing data to identify variables (e.g., assay protocols, solvent systems). Replicate conflicting studies under standardized conditions, controlling for purity (>95% by HPLC), solvent effects (e.g., DMSO concentration), and cell line specificity. Use systematic literature reviews (e.g., PRISMA guidelines) to contextualize discrepancies .

Q. How can green chemistry principles be integrated into C19H18O5 synthesis without compromising efficiency?

  • Methodological Answer : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic methods (e.g., enzymatic catalysis using lipases). Evaluate environmental impact using metrics like E-factor (waste-to-product ratio) and atom economy. Optimize microwave-assisted synthesis for reduced energy consumption .

Q. What computational methods predict the physicochemical properties of C19H18O5, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculates log P, polarizability, and HOMO-LUMO gaps. Validate predictions against experimental data (e.g., experimental log P = 3.10 vs. computed values via ChemAxon). Use molecular dynamics simulations (e.g., GROMACS) to study solvation effects and membrane permeability .

Data Analysis and Reproducibility

Q. How should researchers handle large datasets from high-throughput screening of C19H18O5 analogs?

  • Methodological Answer : Use bioinformatics pipelines (e.g., KNIME or Python pandas) for data preprocessing (normalization, outlier removal). Store raw data in repositories (e.g., Zenodo) and include processed data in appendices. Apply clustering algorithms (e.g., PCA) to identify activity trends .

Q. What statistical approaches address uncertainties in bioactivity measurements of C19H18O5?

  • Methodological Answer : Propagate measurement errors using Monte Carlo simulations. Report confidence intervals for IC50 values and use Bayesian statistics for dose-response modeling. Address instrument variability via calibration curves and inter-laboratory validation .

Literature and Ethical Considerations

Q. Q. How can researchers ensure comprehensive literature reviews on C19H18O5 while avoiding unreliable sources?

  • Methodological Answer : Use databases like SciFinder and Reaxys with keywords (e.g., "this compound AND tyrosinase"). Exclude non-peer-reviewed sources (e.g., BenchChem). Track citations via Zotero/Mendeley and prioritize high-impact journals. Cross-check synthetic protocols with original methods in primary literature .

Q. Q. What ethical guidelines apply to publishing research on C19H18O5?

  • Methodological Answer : Disclose conflicts of interest and funding sources. Adhere to journal-specific protocols (e.g., Beilstein Journal’s experimental reproducibility standards). Use plagiarism detection software (e.g., iThenticate) and cite all data sources, including negative results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.